N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a hybrid structure of furan, thiophene, and imidazolidine moieties. The molecule comprises:
- Thiophen-2-yl: A sulfur-containing heterocycle known for enhancing metabolic stability and binding affinity in bioactive molecules.
- 2-Oxoimidazolidine-1-carboxamide: A bicyclic urea derivative that may influence hydrogen-bonding interactions and solubility.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-13-15-5-6-17(13)14(19)16-9-10(11-3-1-7-20-11)12-4-2-8-21-12/h1-4,7-8,10H,5-6,9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBTUEUKYXIRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with an imidazolidine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce different imidazolidine derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with biological macromolecules, altering their function and leading to various biological effects. The imidazolidine moiety may also play a role in modulating the compound’s activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on heterocyclic components, functional groups, and reported bioactivity.
Table 1: Structural and Functional Comparisons
Structural and Functional Analysis
Heterocyclic Diversity: The target compound uniquely combines furan and thiophene rings, which may synergistically enhance membrane penetration in bacterial targets compared to analogs with single heterocycles (e.g., Foroumadi’s thiophene-quinolones) .
Bioactivity :
- Thiophene-containing analogs (e.g., Foroumadi’s derivatives) exhibit strong antibacterial activity, suggesting the target compound may share similar efficacy against Gram-positive pathogens .
- Unlike thiadiazole-carboxamide hybrids (), the absence of a thiadiazole ring in the target compound might reduce off-target reactivity but limit broad-spectrum activity .
Synthetic Accessibility: The synthesis likely involves coupling a furan-thiophene ethylamine intermediate with 2-oxoimidazolidine-1-carboxylic acid, akin to methods for piperazinyl quinolones . Cyclization steps may resemble thiadiazole-carboxamide syntheses (), though iodine-mediated reactions are unnecessary here .
Research Findings and Implications
- Antimicrobial Potential: The dual heterocyclic system (furan + thiophene) may improve binding to bacterial enzymes (e.g., DNA gyrase) compared to single-heterocycle analogs .
- Solubility Challenges: The imidazolidine carboxamide may confer lower aqueous solubility than piperazine-containing quinolones, necessitating formulation optimization .
- Toxicity Profile : The absence of reactive hydrazine or thiadiazole groups (cf. ) suggests a safer preclinical profile, though in vivo studies are needed .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its unique structural features, which include a fused imidazolidine ring and functional groups that may confer biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A furan ring
- A thiophene ring
- An imidazolidine core
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential activities:
Antitumor Activity
A study highlighted the synthesis of related compounds that exhibited significant antitumor properties. The structure–activity relationship (SAR) indicated that modifications to the imidazolidine moiety could enhance cytotoxic effects against various cancer cell lines, suggesting that similar derivatives may also possess antitumor activity .
Antioxidant Properties
The compound's structural components, particularly the furan and thiophene rings, are known to possess antioxidant properties. These properties may contribute to cytoprotection against oxidative stress in cellular models, as seen in studies with structurally similar compounds .
The proposed mechanism for the biological activity of this compound involves:
- Modulation of Antioxidant Enzymes : Similar compounds have been shown to induce the expression of detoxifying enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular defense against oxidative damage .
- Inhibition of Cancer Cell Proliferation : By targeting specific pathways involved in cell cycle regulation and apoptosis, compounds with similar scaffolds have demonstrated the ability to inhibit tumor growth .
Research Findings and Case Studies
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide?
The synthesis involves sequential coupling of heterocyclic moieties and carboxamide formation. Key steps include:
- Furan/Thiophene coupling : React 2-furan and 2-thiophene derivatives with a bifunctional ethyl bridge precursor (e.g., using methanesulfonic acid esters or bromination agents to activate coupling sites) .
- Imidazolidine ring formation : Treat the intermediate with carbonyldiimidazole (CDI) or phosgene analogs under anhydrous conditions to cyclize the urea moiety .
- Purification : Recrystallize from chloroform/methanol mixtures to achieve >95% purity, as validated by elemental analysis and NMR .
Basic: How should researchers characterize this compound’s structural and purity profile?
A multi-technique approach is critical:
- Spectroscopy :
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
- X-ray crystallography : Use SHELX for refinement if single crystals are obtained (e.g., resolving intramolecular H-bonding between furan and carboxamide groups) .
Advanced: How can catalytic strategies modify the furan/thiophene moieties to enhance bioactivity?
- Ruthenium-catalyzed C3 alkylation : Introduce acrylic acid derivatives at the furan/thiophene C3 position to improve solubility or target binding. Optimize conditions (e.g., RuCl₃, 80°C, DMF) to achieve >70% yield while preserving the imidazolidine core .
- Mechanistic insights : Monitor regioselectivity via LC-MS and DFT calculations to avoid undesired side reactions (e.g., over-oxidation of thiophene) .
Advanced: How can structural ambiguities (e.g., tautomerism or crystallographic disorder) be resolved?
- 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish between keto-enol tautomers or rotational isomers .
- High-resolution XRD : Refine SHELXL parameters to model disorder in the ethyl bridge or heterocyclic rings. Use Hirshfeld surface analysis to validate intermolecular interactions .
Advanced: What in vitro assays are suitable for evaluating cytotoxicity or bioactivity?
- MTT assay : Use adherent cell lines (e.g., HeLa or MCF-7) with 24–72 h exposure. Normalize viability against controls and calculate IC₅₀ values via nonlinear regression .
- Contradiction mitigation : Replicate assays in triplicate with blinded analysis to address variability from compound aggregation or solvent effects (e.g., DMSO ≤0.1% v/v) .
Advanced: How can computational modeling predict pharmacokinetic or target-binding properties?
- Molecular docking (AutoDock Vina) : Screen against targets like kinases or GPCRs using the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level). Validate with MD simulations (100 ns) to assess binding stability .
- ADMET prediction : Use SwissADME to estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
